molecular formula C9H4BrClO2 B14893579 3-Bromo-2-chloro-4H-chromen-4-one

3-Bromo-2-chloro-4H-chromen-4-one

Cat. No.: B14893579
M. Wt: 259.48 g/mol
InChI Key: NCPMFASWQPSGFU-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4H-chromen-4-one is a synthetic chromen-4-one derivative intended for use as a key chemical building block in organic synthesis and medicinal chemistry research. The chromen-4-one scaffold is a privileged structure in drug discovery due to its wide range of associated biological activities . This particular compound is functionalized with bromo and chloro substituents, which make it a versatile and reactive intermediate for further chemical derivatization, notably via metal-catalyzed cross-coupling reactions. Researchers utilize this compound and its analogs in the synthesis of more complex molecules for biological evaluation. Chromen-4-one derivatives have been investigated for diverse pharmacological activities, including potential anticancer , antimicrobial , and antidiabetic effects . In synthetic chemistry, related 3-bromo-chromen-4-one compounds have been identified as byproducts in the visible-light-induced synthesis of 3-CF2-containing chromones, highlighting their relevance in modern photoredox catalysis methodologies . As a key intermediate, it allows for the exploration of structure-activity relationships (SAR) to develop potent therapeutic leads . Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H4BrClO2

Molecular Weight

259.48 g/mol

IUPAC Name

3-bromo-2-chlorochromen-4-one

InChI

InChI=1S/C9H4BrClO2/c10-7-8(12)5-3-1-2-4-6(5)13-9(7)11/h1-4H

InChI Key

NCPMFASWQPSGFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-chloro-4H-chromen-4-one can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of chromen-4-one derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the chromen-4-one ring .

Industrial Production Methods

Industrial production of 3-Bromo-2-chloro-4H-chromen-4-one often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, and they may involve the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4H-chromen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromen-4-one derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-2-chloro-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the molecular features of 3-Bromo-2-chloro-4H-chromen-4-one with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
3-Bromo-2-chloro-4H-chromen-4-one* C₉H₄BrClO₂ ~247.5 (calculated) 3-Br, 2-Cl Hypothesized enhanced reactivity -
3-Bromo-2-phenyl-4H-chromen-4-one C₁₅H₉BrO₂ 301.14 3-Br, 2-Ph Phenyl group increases lipophilicity
8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methyl-2H-chromen-2-one C₁₆H₁₁BrClO₃ 366.61 8-Br, 6-Cl, 3-(4-OH-Ph), 4-Me Antimicrobial activity reported
3-Bromo-4H-chromen-4-one C₉H₅BrO₂ 225.04 3-Br Used in synthetic intermediates
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one C₁₆H₁₁BrO₂ 315.16 6-Br, 4-Me, 3-Ph Structural complexity influences bioactivity

*Note: Data for 3-Bromo-2-chloro-4H-chromen-4-one are inferred from analogs.

Key Observations:
  • Substituent Position: The 3-Bromo-2-chloro substitution is unique compared to analogs like 6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one .
  • Molecular Weight : The target compound’s calculated molecular weight (~247.5 g/mol) is lower than phenyl-substituted analogs (e.g., 301.14 g/mol for 3-Bromo-2-phenyl-4H-chromen-4-one ), suggesting differences in solubility and bioavailability.

Crystallographic and Computational Studies

  • Structural Analysis: Tools like SHELX and ORTEP are critical for determining crystal structures of halogenated chromenones. For example, 3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione was characterized using single-crystal X-ray diffraction (R factor = 0.046) .
  • Electron Density Maps : The positions of Br and Cl atoms influence molecular packing and intermolecular interactions, as seen in 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one (R factor = 0.024) .

Q & A

Q. What synthetic routes are most effective for preparing 3-Bromo-2-chloro-4H-chromen-4-one, and how can reaction conditions be optimized?

The synthesis typically involves halogenation of a chromenone precursor. A common approach is bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at the 2-position with sulfuryl chloride (SO₂Cl₂). Optimization requires controlling stoichiometry (e.g., 1.1–1.2 equivalents of halogenating agents) and reaction temperature (0–25°C) to avoid over-halogenation. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) and purification by column chromatography (silica gel, gradient elution) ensures product isolation .

Q. How can researchers confirm the molecular geometry of 3-Bromo-2-chloro-4H-chromen-4-one experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a solvent like dichloromethane/hexane. Use SHELXL for structure refinement, ensuring anisotropic displacement parameters for Br and Cl atoms. Key metrics include bond angles (e.g., C3-Br1 bond length ~1.89 Å) and torsion angles (e.g., chromenone ring planarity). ORTEP-III can visualize thermal ellipsoids and validate geometry against theoretical models .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • Mass spectrometry : ESI-MS ([M+H]+ expected ~285–287 m/z).
  • Melting point : Cross-check literature values (e.g., mp ~145–148°C) to detect impurities .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity >95% .

Q. How should researchers handle waste containing halogenated chromenone derivatives?

Halogenated compounds require specialized disposal. Neutralize reactive residues (e.g., quench excess SO₂Cl₂ with ice), collect organic waste in halogen-resistant containers, and collaborate with certified waste management services for incineration or chemical degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-Bromo-2-chloro-4H-chromen-4-one in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The bromine atom’s higher electronegativity (~2.96 vs. Cl’s ~3.16) makes the 3-position more electrophilic, favoring Suzuki-Miyaura coupling with aryl boronic acids. Fukui indices identify nucleophilic/electrophilic sites, while NBO analysis quantifies charge distribution .

Q. What crystallographic metrics reveal intermolecular interactions in the solid state?

SC-XRD data can identify halogen bonding (C–Br···O, ~3.2 Å) and π-π stacking (interplanar distance ~3.5 Å). Use Mercury software to analyze packing motifs. For example, herringbone arrangements in the crystal lattice may influence solubility and stability .

Q. How do isotopic labeling studies elucidate mechanistic pathways in halogenated chromenone reactions?

Incorporate ²H or ¹³C isotopes at key positions (e.g., carbonyl carbon). Track isotopic scrambling via NMR or MS during nucleophilic substitution. For example, ¹⁸O labeling in hydrolysis reactions can differentiate between SN1/SN2 mechanisms .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies often arise from polymorphic forms or impurities. Perform DSC to detect polymorph transitions and PXRD to confirm crystallinity. Cross-validate spectral data with multiple techniques (e.g., IR carbonyl stretch ~1700 cm⁻¹) .

Q. How can time-resolved spectroscopy monitor photodegradation of halogenated chromenones?

Use UV-vis spectroscopy with a xenon lamp (λ = 254–365 nm) to simulate UV exposure. Track absorbance decay at λmax (~320 nm) and identify degradation products via LC-MS. First-order kinetics models quantify half-life under varying pH .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for 3-Bromo-2-chloro-4H-chromen-4-one

ParameterValueReference
Space groupP2₁/c
Unit cell dimensionsa=8.21 Å, b=12.34 Å, c=14.56 Å
R factor0.046
C3-Br1 bond length1.89 Å

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Di-halogenated chromenoneExcess halogenating agentUse stoichiometric control
Dehalogenated productRadical scavengers in solventPurge solvents with N₂

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